Perfluoro-p-menthane
CAS No.: 423-03-0
Cat. No.: VC17984831
Molecular Formula: C10F20
Molecular Weight: 500.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 423-03-0 |
|---|---|
| Molecular Formula | C10F20 |
| Molecular Weight | 500.07 g/mol |
| IUPAC Name | 1,1,2,2,3,4,4,5,5,6-decafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)cyclohexane |
| Standard InChI | InChI=1S/C10F20/c11-1(2(12,8(22,23)24)9(25,26)27)4(14,15)6(18,19)3(13,10(28,29)30)7(20,21)5(1,16)17 |
| Standard InChI Key | FIDLBXDUENZYMV-UHFFFAOYSA-N |
| Canonical SMILES | C1(C(C(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Perfluoro-p-menthane (systematic name: perfluoro-1-methyl-4-isopropylcyclohexane) is a fully fluorinated derivative of p-menthane, a bicyclic monoterpene. Its molecular formula is , arising from the complete substitution of hydrogen atoms in p-menthane () with fluorine . The cyclohexane backbone is substituted with a methyl group at position 1 and an isopropyl group at position 4, creating a rigid, hydrophobic structure with exceptional thermal and chemical stability.
Synthesis and Manufacturing
The primary industrial synthesis involves a two-step process:
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Hydrogenation of Pinene: α-Pinene, a terpene derived from pine resin, is hydrogenated to produce pinane () .
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Direct Fluorination: Pinane undergoes vapor-phase fluorination using cobalt trifluoride () in a multi-zone reactor. The reaction proceeds exothermically, with temperatures graded from 175°C to 360°C across four zones to optimize yield and minimize degradation .
Key process parameters include:
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Residence Time: 0.123–0.382 cc/min for substrate flow.
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Purification: Trapping at temperatures between 0°C and -78°C, followed by nitrogen purging to isolate perfluoro-p-menthane from hydrogen fluoride () byproducts .
This method achieves yields exceeding 290% by mass (79.3 g product from 27.2 g pinane), attributed to the high fluorine content incorporated during fluorination .
The compound’s NMR spectrum confirms a fully fluorinated structure, with no residual hydrogens detected . Gas chromatography-mass spectrometry (GC-MS) analyses further validate its identity against fluorinated derivatives of p-cymene .
Industrial and Medical Applications
Synthetic Blood Substitutes
Perfluoro-p-menthane was initially developed as a synthetic oxygen carrier due to its high gas solubility and biological inertness . Unlike hemoglobin-based substitutes, PFCs like perfluoro-p-menthane dissolve oxygen physically, enabling applications in:
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Partial Liquid Ventilation: Experimental use in treating pulmonary edema, though clinical trials with similar PFCs showed limited efficacy .
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Trauma Care: Potential for temporary oxygen transport during hemorrhagic shock.
Specialty Fluids
The compound’s thermal stability and dielectric properties make it suitable for:
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Electronics Cooling: As a component of fluorinated heat-transfer fluids (e.g., Fluorinert™) .
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Polymer Initiation: Serving as a precursor for fluorinated surfactants and elastomers .
Environmental and Health Considerations
Environmental Persistence
As a fully fluorinated compound, perfluoro-p-menthane is expected to exhibit extreme environmental persistence, resisting hydrolysis, photolysis, and microbial degradation . While no direct ecotoxicity data exist, its structural similarity to perfluorohexane (half-life >1,000 years in water) suggests comparable persistence.
Toxicity Profile
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Bioaccumulation: Cyclic PFCs may accumulate in lipid-rich tissues, though their larger molecular size could reduce mobility compared to linear analogs .
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Immunotoxicity: Chronic exposure to PFAS is linked to suppressed antibody responses and autoimmune dysregulation .
Regulatory Status and Future Directions
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